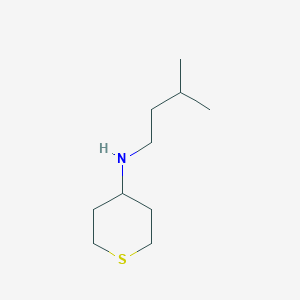

N-Isopentyltetrahydro-2H-thiopyran-4-amine

Description

N-Isopentyltetrahydro-2H-thiopyran-4-amine (CAS 1135282-78-8) is a thiopyran-derived amine characterized by a six-membered sulfur-containing ring (tetrahydro-2H-thiopyran) substituted with an isopentyl (3-methylbutyl) group at the 4-position. Its molecular formula is C₁₀H₂₁NS, with a molar mass of 187.34 g/mol. The compound is listed at 95% purity in commercial catalogs, suggesting its use in research or pharmaceutical intermediate synthesis .

The isopentyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl or aromatic substituents.

Properties

Molecular Formula |

C10H21NS |

|---|---|

Molecular Weight |

187.35 g/mol |

IUPAC Name |

N-(3-methylbutyl)thian-4-amine |

InChI |

InChI=1S/C10H21NS/c1-9(2)3-6-11-10-4-7-12-8-5-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

FZFBVCPTOGEUAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Isopentyltetrahydro-2H-thiopyran-4-amine involves several steps. One common method includes the reaction of tetrahydro-2H-thiopyran-4-one with isopentylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

N-Isopentyltetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Isopentyltetrahydro-2H-thiopyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopentyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Isopentyltetrahydro-2H-thiopyran-4-amine with key analogs:

Key Observations

Heteroatom Impact :

- Sulfur (Thiopyran) : Enhances lipophilicity and metabolic stability compared to oxygenated pyran analogs. Sulfur’s polarizability may also facilitate interactions with hydrophobic enzyme pockets .

- Oxygen (Pyran) : Increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration .

Substituent Effects: Isopentyl: The branched alkyl chain in the target compound contributes to steric hindrance and lipophilicity, favoring membrane permeability and CNS activity. Aromatic Groups (Thiophen-2-ylmethyl, 3-Chlorophenyl): Introduce π-π stacking and halogen bonding capabilities, making these analogs suitable for targeting aromatic or charged binding sites .

Synthetic Relevance :

- Patent examples (e.g., Examples 13–14 in ) highlight reductive amination and hydrogenation as common methods for synthesizing tetrahydro-pyran/thiopyran-4-amine derivatives. The target compound likely follows similar pathways, given structural parallels .

- Functionalization at the 4-position (e.g., isopentyl, thiophenmethyl) is critical for modulating bioactivity, as seen in related compounds targeting neurological or metabolic pathways .

Research and Application Insights

- Pharmaceutical Potential: The thiopyran scaffold is understudied compared to pyran derivatives but offers unique advantages in drug design, such as enhanced metabolic stability.

Biological Activity

N-Isopentyltetrahydro-2H-thiopyran-4-amine, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article provides a detailed examination of its pharmacological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of thiopyran compounds, which are recognized for their significant biological activities. The molecular formula is with a molecular weight of approximately 139.24 g/mol. Its structure features a tetrahydrothiopyran ring, contributing to its unique chemical reactivity and biological interactions.

1. Antimicrobial Properties

Thiopyran derivatives have been shown to exhibit antibacterial activity against various pathogens. Research indicates that compounds similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 4 μg/mL, indicating potent antibacterial properties.

2. Anti-inflammatory Effects

Studies suggest that thiopyran compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This activity is particularly relevant in the context of chronic inflammatory diseases and could lead to therapeutic applications in conditions such as arthritis and asthma .

3. Analgesic Activity

The analgesic potential of this compound has also been explored. Compounds in this class have been reported to modulate pain pathways, providing relief in experimental pain models. This suggests a possible role in the development of new analgesic medications .

Case Studies

Several studies have investigated the biological activity of thiopyran derivatives:

- Study on Antibacterial Activity : A study conducted by researchers synthesized various thiopyran derivatives and tested their antibacterial efficacy against clinical strains of bacteria. The results indicated significant activity with several compounds achieving MIC values comparable to standard antibiotics .

- Inflammation Model : In vivo studies using animal models demonstrated that certain thiopyran derivatives significantly reduced inflammation markers compared to control groups, suggesting their potential as anti-inflammatory agents .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. These methods often utilize catalytic hydrogenation and nucleophilic substitution techniques to form the thiopyran ring structure effectively.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.